molecular formula C14H11NOS B8359312 alpha-(2-Thienyl)-6-quinolinemethanol

alpha-(2-Thienyl)-6-quinolinemethanol

Cat. No.: B8359312
M. Wt: 241.31 g/mol
InChI Key: QYHGFXGXEBESOB-UHFFFAOYSA-N
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Description

α-(2-Thienyl)-6-quinolinemethanol is a heterocyclic compound featuring a quinoline backbone substituted with a hydroxymethyl group at the 6-position and a 2-thienyl group at the α-position. Quinoline-based compounds are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their aromaticity and tunable electronic properties . The substitution of a phenyl group with a thienyl moiety introduces sulfur-containing heterocyclic characteristics, which may influence solubility, reactivity, and biological activity .

Properties

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

quinolin-6-yl(thiophen-2-yl)methanol

InChI

InChI=1S/C14H11NOS/c16-14(13-4-2-8-17-13)11-5-6-12-10(9-11)3-1-7-15-12/h1-9,14,16H

InChI Key

QYHGFXGXEBESOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(C3=CC=CS3)O)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

α-Phenyl-6-quinolinemethanol

  • Structure : Features a phenyl group instead of a thienyl group at the α-position.
  • Synthesis : Prepared via reductive arylation of aldehydes using nickel catalysis, as described by Thomas et al. (2024). This method highlights the versatility of nickel-mediated cross-coupling for benzylic alcohol synthesis .
  • Properties : The phenyl substituent enhances lipophilicity (log Kow ~3–4 estimated), similar to other aromatic alcohols. Its ¹³C NMR data (CDCl₃, 100 MHz) confirms the hydroxymethyl group’s presence at the 6-position .
  • Applications: Potential as a chiral ligand or intermediate in asymmetric catalysis due to its benzylic alcohol functionality.

6-Chloro-4-(2-chlorophenyl)-2-quinazoline-methanol

  • Structure : A quinazoline derivative with chlorinated aryl and hydroxymethyl groups.
  • Applications: Quinazoline derivatives are often explored as kinase inhibitors or antimicrobial agents, suggesting α-(2-thienyl)-6-quinolinemethanol could have similar biomedical relevance .

2-(2-Thienyl)-alanyl-phenylalanine nitrile

  • Structure : A dipeptide nitrile with a 2-thienyl-alanine residue.
  • Relevance : Demonstrates the role of thienyl groups in modulating enzyme inhibition (e.g., proteases). The sulfur atom in the thienyl ring may enhance binding affinity to metal ions or hydrophobic enzyme pockets .
  • Comparison: While structurally distinct from α-(2-thienyl)-6-quinolinemethanol, this compound underscores the importance of thienyl substituents in bioactive molecules.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Potential Applications Reference
α-Phenyl-6-quinolinemethanol Quinoline Phenyl, hydroxymethyl Ni-catalyzed reductive arylation Catalysis, chiral ligands
6-Chloro-4-(2-chlorophenyl)-2-quinazoline-methanol Quinazoline 2-Chlorophenyl, hydroxymethyl Not specified (Alfa Chemistry) Pharmaceuticals, agrochemicals
2-(2-Thienyl)-alanyl-phenylalanine nitrile Dipeptide 2-Thienyl, nitrile Boc-protected coupling Enzyme inhibition

Key Research Findings

  • Synthetic Accessibility: Nickel-catalyzed methods (as used for α-phenyl-6-quinolinemethanol) could be adapted for α-(2-thienyl)-6-quinolinemethanol synthesis, though thienyl’s larger atomic radius may require optimized reaction conditions .
  • Biological Relevance : Thienyl-containing compounds often exhibit enhanced bioavailability and target selectivity, as seen in protease inhibitors .

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